4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula and a molecular weight of approximately 260.25 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Its structure features a pyrimidin-2-amine core substituted with a methoxy group and a nitrophenyl moiety, making it of interest in medicinal chemistry and pharmacological research.
This compound can be sourced from various chemical suppliers, including Abovchem and BLD Pharm, which provide detailed product specifications. It falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of the pyrimidine ring. The compound is classified as an aromatic amine due to its amine functional group and aromatic nitro substituent.
The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
The precise conditions for these reactions, such as temperature, solvent choice, and catalysts, are critical for achieving high yields and purity. Typically, solvents like dimethylformamide or dichloromethane are used in these reactions.
The molecular structure of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine can be represented using its SMILES notation: COC1=NC(NC2=CC(=CC=C2C)N(=O)=O)=NC=C1. This notation indicates the arrangement of atoms within the molecule, highlighting its functional groups.
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine can participate in various chemical reactions typical for amines and aromatic compounds:
The reaction conditions (e.g., temperature, pH) significantly influence the outcome and yield of these transformations, requiring careful optimization during experimental procedures.
The physical properties of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine include:
Chemical properties include:
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine finds applications primarily in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in developing new drugs and understanding biological mechanisms at the molecular level.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: